molecular formula C25H20N2O3S B2747545 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 896678-86-7

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2747545
CAS No.: 896678-86-7
M. Wt: 428.51
InChI Key: UIAKXQWQTNDANQ-UHFFFAOYSA-N
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Description

The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide is a heterocyclic molecule featuring a benzo[b][1,4]thiazepine core fused with a furan ring and an acetamide group substituted at the naphthalen-1-yl position. Its structure combines a seven-membered thiazepine ring (containing sulfur and nitrogen) with a fused benzene ring, a furan-derived substituent, and a bulky naphthalene-acetamide moiety.

Properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-24(26-19-10-5-8-17-7-1-2-9-18(17)19)16-27-20-11-3-4-13-22(20)31-23(15-25(27)29)21-12-6-14-30-21/h1-14,23H,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAKXQWQTNDANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a furan ring, a benzothiazepine moiety, and an amide functional group. The presence of these structural components suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H20N2O3S
Molecular Weight392.47 g/mol
IUPAC NameThis compound
CAS Number863004-78-8

Anticancer Activity

Recent studies have indicated that compounds with similar structural features possess significant anticancer properties. For instance, thiazepine derivatives have shown promise in inhibiting cancer cell proliferation. The compound may exhibit similar effects due to its structural analogies.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell growth and proliferation.
  • Case Studies : A study on benzothiazepine derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound's heterocyclic nature suggests potential antimicrobial effects. Compounds containing furan and thiazepine rings have been documented to exhibit antibacterial and antifungal activities.

  • In Vitro Studies : Preliminary in vitro studies on similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be tested for similar properties.
  • Potential Targets : The interaction with bacterial cell walls or inhibition of bacterial enzymes could be key mechanisms .

Neuroprotective Effects

Given the structural characteristics, there is potential for neuroprotective effects. Compounds with similar frameworks have been explored for their ability to protect neuronal cells from oxidative stress.

  • Research Findings : Some studies suggest that derivatives of benzothiazepine can reduce neuroinflammation and oxidative damage in neuronal cells .
  • Therapeutic Implications : This activity could position the compound as a candidate for treating neurodegenerative diseases.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the furan ring.
  • Construction of the benzothiazepine core.
  • Coupling with naphthalene derivatives to form the final acetamide product.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiazepine moiety, including derivatives of 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin), exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar thiazolidinone compounds demonstrate moderate to strong antiproliferative activity in human leukemia cell lines, with effects being dose-dependent and influenced by the electron-donating groups on the aromatic rings .

Table 1: Summary of Anticancer Activity Studies

Compound TypeCell Line TestedActivity LevelReference
Thiazolidinone derivativesHuman leukemiaModerate to strong
Thiazepine derivativesVarious cancer typesDose-dependent

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Similar compounds have been investigated for their efficacy against viral infections, including SARS-CoV-2. For example, derivatives with furan moieties have been synthesized and evaluated for their ability to inhibit viral replication and enhance cellular immunity .

Table 2: Antiviral Activity Overview

Compound TypeVirus TargetedActivity LevelReference
Furan-based compoundsSARS-CoV-2Inhibitory effects observed
Thiazolidinone derivativesHIVSelective inhibition

Case Study: Development of Anticancer Agents

In a recent study, a series of thiazolidinone derivatives were synthesized and tested for their anticancer properties. These compounds demonstrated significant cytotoxicity against breast cancer cell lines, leading to further investigation into their mechanisms of action and potential as lead compounds for drug development .

Case Study: Antiviral Screening

Another notable study focused on the antiviral activity of furan-containing thiazepines against HIV. The synthesized compounds showed promising results in inhibiting viral replication in vitro, suggesting that modifications to the furan ring could enhance antiviral potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzo[b][1,4]thiazine Derivatives

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (reported in ) shares a similar benzo-fused thiazine core but lacks the seven-membered thiazepine ring and naphthalene substituent . Key differences include:

  • Ring size : The six-membered thiazine ring in the analogue vs. the seven-membered thiazepine in the target compound.
  • Substituents : The analogue has a simpler acetamide group, while the target compound incorporates a furan and a naphthalene moiety.
2.1.2 Triazole-Acetamide Derivatives

highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which share the furan and acetamide functional groups but replace the thiazepine core with a triazole-sulfanyl system . These compounds demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg), suggesting that the acetamide-furan motif contributes to anti-inflammatory effects .

Functional Group Analysis

Compound Core Structure Key Substituents Reported Activity Reference
Target compound Benzo[b][1,4]thiazepine Furan-2-yl, naphthalen-1-yl-acetamide Not explicitly stated
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzo[b][1,4]thiazine Acetamide Derivatization scaffold
Triazole-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide Anti-exudative (10 mg/kg)

Pharmacological Implications

  • Thiazepine vs.
  • Naphthalene vs. Simpler Substituents : The naphthalene group enhances lipophilicity, which could improve membrane permeability but may also increase metabolic instability.
  • Furan-Acetamide Motif : Shared with the triazole derivatives in , this group is associated with anti-inflammatory activity, suggesting the target compound might exhibit similar or enhanced effects due to its extended conjugated system .

Research Findings and Limitations

  • Anti-Exudative Activity : Triazole-acetamide analogs demonstrated significant activity, but the target compound’s efficacy remains untested .
  • Structural Advantages : The thiazepine core and naphthalene substitution may offer unique interactions with enzymes or receptors involved in inflammation or oxidative stress.
  • Data Gaps: No crystallographic or computational data (e.g., binding affinity, solubility) are available for the target compound. Studies using tools like SHELXL () could elucidate its 3D structure and inform SAR analyses .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with furan derivatives, naphthalene-based intermediates, and thiazepine/thiadiazole precursors. Key steps include cyclization of the thiazepine ring, acylation of the naphthalene amine, and coupling reactions. Optimizing conditions (e.g., dimethylformamide as a solvent, 60–80°C, 12–24 hr reaction time) improves yield. Catalysts like triethylamine or phosphorus pentasulfide are critical for thiadiazole formation. Reaction progress is monitored via TLC or HPLC, and purity is confirmed by NMR (¹H/¹³C) and LC-MS .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the furan, naphthalene, and thiazepine moieties. Mass spectrometry (LC-MS/HRMS) confirms molecular weight and fragmentation patterns. Purity is validated via HPLC (≥95% purity threshold) using C18 columns and acetonitrile/water gradients. X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. What functional groups in the compound contribute to its reactivity and biological activity?

The furan ring’s electron-rich π-system enables electrophilic substitutions, while the thiazepine’s sulfur atom participates in hydrogen bonding. The naphthalene acetamide group enhances lipophilicity, aiding membrane permeability. The 4-oxo group in the thiazepine ring is critical for interactions with biological targets (e.g., enzyme active sites) .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s low aqueous solubility requires dimethyl sulfoxide (DMSO) or ethanol as primary solvents (≤0.1% v/v to avoid cytotoxicity). For in vivo studies, nanoformulation (liposomes or cyclodextrin inclusion complexes) improves bioavailability. Solubility parameters (logP ~3.2) should guide solvent selection .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (argon) to prevent oxidation of the thiazepine sulfur and furan ring degradation. Lyophilized powders are stable for >6 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer) be systematically resolved?

Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Validate activity using orthogonal assays:

  • Anti-inflammatory: Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages.
  • Anticancer: Conduct MTT assays on cancer cells (e.g., HepG2, MCF-7) with IC₅₀ calculations. Cross-reference results with structural analogs (e.g., fluorophenyl or morpholino derivatives) to identify SAR trends .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic stability: Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., –CF₃) to block metabolism.
  • Plasma protein binding: Use equilibrium dialysis to measure unbound fraction; modify naphthalene substituents to reduce binding.
  • Half-life extension: PEGylate the acetamide group or develop prodrugs (e.g., ester derivatives) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

CYP3A4 and CYP2D6 inhibition assays (fluorometric or LC-MS-based) reveal metabolic interference. A >50% inhibition at 10 µM indicates high interaction risk. Mitigate by replacing the naphthalene group with less bulky aromatics (e.g., biphenyl) .

Q. What computational methods predict binding modes to hypothesized targets (e.g., kinase inhibitors)?

  • Molecular docking: Use AutoDock Vina with crystal structures of targets (e.g., EGFR or Aurora kinases). Prioritize poses with hydrogen bonds to the thiazepine’s carbonyl and naphthalene’s π-π stacking.
  • MD simulations: Run 100-ns trajectories to assess binding stability (RMSD <2 Å). Validate with mutagenesis studies on key residues .

Q. How can structural analogs be designed to enhance selectivity while minimizing off-target effects?

  • SAR-driven modifications: Replace the furan with thiophene to alter electron density.
  • Bioisosteres: Substitute the acetamide’s naphthalene with indole to improve solubility.
  • Proteomics profiling: Use affinity pulldown/MS to identify off-targets and refine design .

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